[(4-Bromothiophen-2-yl)methyl][(3-methyl-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
[(4-Bromothiophen-2-yl)methyl][(3-methyl-1H-pyrazol-4-yl)methyl]amine is a compound that features a bromothiophene moiety and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Bromothiophen-2-yl)methyl][(3-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the coupling of 4-bromothiophene-2-carbaldehyde with 3-methyl-1H-pyrazole-4-carbaldehyde in the presence of a suitable amine source. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
[(4-Bromothiophen-2-yl)methyl][(3-methyl-1H-pyrazol-4-yl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromothiophene moiety can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of various substituted thiophenes.
Scientific Research Applications
[(4-Bromothiophen-2-yl)methyl][(3-methyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [(4-Bromothiophen-2-yl)methyl][(3-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The bromothiophene moiety can interact with enzymes or receptors, while the pyrazole moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of the target proteins and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- [(4-Chlorothiophen-2-yl)methyl][(3-methyl-1H-pyrazol-4-yl)methyl]amine
- [(4-Fluorothiophen-2-yl)methyl][(3-methyl-1H-pyrazol-4-yl)methyl]amine
- [(4-Iodothiophen-2-yl)methyl][(3-methyl-1H-pyrazol-4-yl)methyl]amine
Uniqueness
[(4-Bromothiophen-2-yl)methyl][(3-methyl-1H-pyrazol-4-yl)methyl]amine is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens may not. This can lead to distinct chemical and biological properties .
Properties
Molecular Formula |
C10H12BrN3S |
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Molecular Weight |
286.19 g/mol |
IUPAC Name |
1-(4-bromothiophen-2-yl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C10H12BrN3S/c1-7-8(4-13-14-7)3-12-5-10-2-9(11)6-15-10/h2,4,6,12H,3,5H2,1H3,(H,13,14) |
InChI Key |
OXOFBLSRFSYGIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1)CNCC2=CC(=CS2)Br |
Origin of Product |
United States |
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